3,4-dihydro-1H-2-benzopyran-4-carboxylic acid

Catalog No.
S12580967
CAS No.
M.F
C10H10O3
M. Wt
178.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-dihydro-1H-2-benzopyran-4-carboxylic acid

Product Name

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid

IUPAC Name

3,4-dihydro-1H-isochromene-4-carboxylic acid

Molecular Formula

C10H10O3

Molecular Weight

178.18 g/mol

InChI

InChI=1S/C10H10O3/c11-10(12)9-6-13-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6H2,(H,11,12)

InChI Key

YSEGNWMBIKUZBY-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=CC=CC=C2CO1)C(=O)O

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid is an organic compound classified within the family of 2-benzopyrans. This compound features a benzene ring fused to a pyran ring, with a carboxylic acid functional group located at the 4-position. Its molecular formula is C10H10O3C_{10}H_{10}O_{3} and it has a molecular weight of 178.18 g/mol. The structure is characterized by its unique substitution pattern, which influences its chemical reactivity and biological properties .

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid can undergo various chemical transformations:

  • Oxidation: The compound can be oxidized to yield corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: Halogens (such as chlorine or bromine) and nitrating agents (like nitric acid) can be introduced under controlled conditions, leading to various substituted derivatives .

Major Products

The products formed from these reactions depend on the specific reagents and conditions used. For instance:

  • Oxidation may yield 3,4-dihydro-1H-2-benzopyran-4-one.
  • Reduction can produce 3,4-dihydro-1H-2-benzopyran-4-methanol.

Research indicates that 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid exhibits various biological activities. It has been studied for potential antimicrobial and anti-inflammatory properties. Its mechanism of action may involve inhibition of specific enzymes or receptors linked to inflammatory pathways, suggesting therapeutic applications in treating diseases characterized by inflammation .

The synthesis of 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid typically involves cyclization reactions starting from appropriate precursors. One common method includes:

  • Reacting 2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base.
  • Cyclization followed by hydrolysis to yield the desired carboxylic acid.

Industrial production may employ continuous flow reactors to enhance yield and efficiency while minimizing environmental impact through careful selection of catalysts and solvents .

3,4-dihydro-1H-2-benzopyran-4-carboxylic acid serves several important roles in various fields:

  • Organic Synthesis: Acts as a building block for more complex organic molecules.
  • Pharmaceutical Research: Investigated for potential therapeutic effects against various diseases.
  • Industrial Uses: Utilized in the synthesis of dyes, pigments, and other industrial chemicals .

Studies on interaction mechanisms suggest that 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid may interact with specific molecular targets, modulating biochemical pathways relevant to inflammation and other physiological processes. This interaction may position it as a candidate for further drug development aimed at inflammatory diseases .

Several compounds share structural similarities with 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid:

Compound NameMolecular FormulaUnique Features
3,4-dihydro-1H-2-benzopyran-8-carboxylic acidC10H10O3Different carboxylic position affecting reactivity
4-oxo-4H-1-benzopyran-2-carboxylic acidC10H8O3Contains a ketone functional group
3,4-dihydro-1H-2-benzopyran-1-oneC10H8O2Lacks carboxylic acid functionality

Uniqueness

The uniqueness of 3,4-dihydro-1H-2-benzopyran-4-carboxylic acid lies in its specific substitution pattern and functional groups that confer distinct chemical and biological properties. The presence of the carboxylic acid group at the 4-position allows for specific interactions not found in its analogs .

This compound's diverse applications in chemistry and biology highlight its significance as a subject of ongoing research and development.

XLogP3

0.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

178.062994177 g/mol

Monoisotopic Mass

178.062994177 g/mol

Heavy Atom Count

13

Dates

Modify: 2024-08-09

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